REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]([CH3:13])[C:6](=[O:12])[NH:7]2.[CH3:14][Si]([N-][Si](C)(C)C)(C)C.[K+].IC.Cl>C1(C)C=CC=CC=1.CO.O1CCCC1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5]([CH3:14])([CH3:13])[C:6](=[O:12])[NH:7]2 |f:1.2|
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Name
|
|
Quantity
|
41.73 g
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Type
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reactant
|
Smiles
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COC1=C2C(C(NC2=CC=C1)=O)C
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Name
|
|
Quantity
|
1000 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
989 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[K+]
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Name
|
|
Quantity
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36.71 g
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Type
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reactant
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Smiles
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IC
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Name
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Quantity
|
420 mL
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
|
420 mL
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The mixture is stirred at −78° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to maintain the reaction temperature between −71° C. and −66° C
|
Type
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WAIT
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Details
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−60° C. for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
to rise to −7° C
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Type
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EXTRACTION
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Details
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The organic layer is extracted with a saturated sodium bicarbonate solution (250 mL)
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Type
|
WASH
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Details
|
washed with a saturated sodium chloride solution (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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STIRRING
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Details
|
The filtrate is stirred with DARCO (25 g) for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
|
Details
|
then filtered
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated by rotary evaporation
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Type
|
TEMPERATURE
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Details
|
The residue is refluxed for 1 hour in tert-butyl methyl ether (300 mL)
|
Duration
|
1 h
|
Type
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DISTILLATION
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Details
|
After distilling out 100 mL of solvent
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Type
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STIRRING
|
Details
|
the slurry is stirred for 10 hours at 24° C
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The solid is isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsing twice with cold (−40° C.) tert-butyl methyl ether
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Type
|
CUSTOM
|
Details
|
After vacuum drying for 12 hours at 50° C./5 Torr
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C(NC2=CC=C1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.9 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |